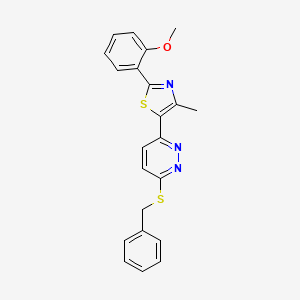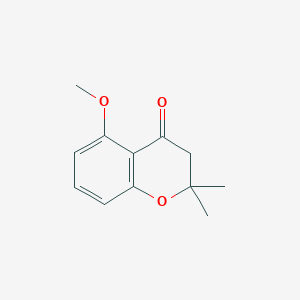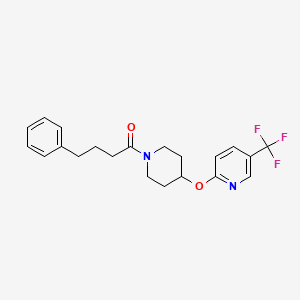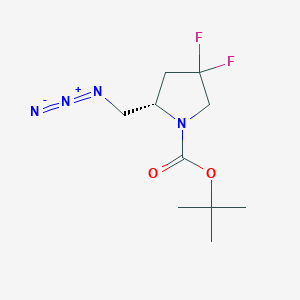
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of thiazole-based molecules and has been studied for its ability to modulate various biological pathways.
Wirkmechanismus
The mechanism of action of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the modulation of various biological pathways. It has been found to inhibit the activity of various enzymes such as COX-2, which is responsible for inflammation. It also activates various signaling pathways such as the MAPK pathway, which is involved in cell growth and survival. In addition, this compound has been found to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in various in vitro and in vivo models. It has been found to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, this compound has also been shown to have anti-inflammatory properties and can modulate the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole is its potential therapeutic properties. It has been found to have anti-cancer and anti-inflammatory properties, making it a promising compound for drug development. In addition, the synthesis method of this compound is relatively simple and can be easily scaled up for large-scale production.
However, there are also limitations for lab experiments involving this compound. One of the major limitations is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the toxicity and pharmacokinetics of this compound.
Zukünftige Richtungen
There are several future directions for the study of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole. One of the major areas of interest is drug development. This compound has shown promising results in preclinical studies and further studies are needed to fully understand its potential as a therapeutic agent. In addition, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological pathways. Finally, studies are also needed to fully understand the toxicity and pharmacokinetics of this compound, which are important factors in drug development.
Synthesemethoden
The synthesis of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole involves the condensation of 2-(2-methoxyphenyl)-4-methylthiazole-5-carboxylic acid hydrazide with 6-(benzylthio)pyridazine-3-carbaldehyde in the presence of acetic acid. The reaction mixture is then refluxed in ethanol to yield the desired compound. The purity and identity of the compound can be confirmed by various analytical techniques such as NMR, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
The potential therapeutic properties of 5-(6-(Benzylthio)pyridazin-3-yl)-2-(2-methoxyphenyl)-4-methylthiazole have been studied in various scientific research fields. One of the major areas of interest is cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has been found to induce apoptosis in cancer cells by activating various pathways. In addition, this compound has also been studied for its anti-inflammatory properties and its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
5-(6-benzylsulfanylpyridazin-3-yl)-2-(2-methoxyphenyl)-4-methyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3OS2/c1-15-21(28-22(23-15)17-10-6-7-11-19(17)26-2)18-12-13-20(25-24-18)27-14-16-8-4-3-5-9-16/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIPRESGIIOINHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2OC)C3=NN=C(C=C3)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2472055.png)
![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetic acid](/img/structure/B2472056.png)


![1,2,3,3a-Tetrahydropyrrolo[1,2-a]quinoxalin-4(5h)-one](/img/structure/B2472063.png)
![4-[(4-fluorophenyl)methyl]-5-[3-(morpholine-4-sulfonyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2472065.png)
![(2E)-3-(3-nitrophenyl)-N-[(thiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2472066.png)
![8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonane-9-carboxylic acid](/img/structure/B2472067.png)

![2-[1-(5,6-dichloropyridin-3-yl)-N-propylformamido]-N-(2-methoxyphenyl)acetamide](/img/structure/B2472072.png)
![N-(3-methylbenzo[g][1,3]benzothiazol-2-ylidene)-2-phenoxybenzamide](/img/structure/B2472074.png)


